molecular formula C20H21N B12515878 2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole

2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole

Cat. No.: B12515878
M. Wt: 275.4 g/mol
InChI Key: GWDXAHXRFSDPSM-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring at the 4-position and a phenyl group attached to the pyrrole ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole compound. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-diones.

    Reduction: Formation of dihydropyrrole derivatives.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A phenolic compound with antioxidant properties.

    4-tert-Butylphenol: Used in the production of resins and as a chemical intermediate.

    2,4,6-Tri-tert-butylphenol: Known for its stability and use as an antioxidant.

Uniqueness

2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole is unique due to its combination of a pyrrole ring with tert-butyl and phenyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-phenyl-1H-pyrrole

InChI

InChI=1S/C20H21N/c1-20(2,3)18-11-9-16(10-12-18)19-13-17(14-21-19)15-7-5-4-6-8-15/h4-14,21H,1-3H3

InChI Key

GWDXAHXRFSDPSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3

Origin of Product

United States

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